6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family. It is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, along with a methyl group at the 1st position of the quinoline structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry and material science.
The compound is classified as a quinolinone derivative, which is known for a variety of biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of ongoing research in both organic synthesis and pharmacology.
The synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes the reaction of 6-bromo-7-fluoro-1-methylquinoline with a carbonyl reagent to introduce the carbonyl group at the 2nd position. This process often requires strong acids or bases as catalysts and elevated temperatures to facilitate cyclization .
Specific synthetic routes have been optimized for yield and purity. For example, one method involves using N-bromosuccinimide in N,N-dimethylformamide under controlled temperature conditions. The reaction mixture is stirred for several hours, followed by purification techniques such as recrystallization or chromatography to isolate the final product with high purity .
The molecular formula of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is C9H7BrFNO, with a molecular weight of approximately 244.06 g/mol. The compound features a fused ring system typical of quinolinones, which contributes to its stability and reactivity.
The structural characteristics include:
6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical transformations:
Reagents commonly used in these reactions include potassium permanganate for oxidation, iron powder for reduction, and various nucleophiles for substitution reactions. These transformations allow for the derivatization of the compound to explore its biological activity further .
The mechanism of action for 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, disrupting normal cellular functions. For instance, it may bind to DNA or proteins, leading to apoptosis in cancer cells. This interaction is crucial for understanding its potential therapeutic applications .
The physical properties of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one include:
Chemical properties include:
These properties are essential for determining the compound's behavior in various chemical environments and its suitability for different applications .
6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one has several significant applications:
The synthesis of 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1427587-54-9) follows carefully orchestrated multi-step sequences that strategically position halogen atoms while constructing the heterocyclic core. A robust three-stage approach predominates in industrial and research settings:
Halogenated Aniline Preparation: Synthesis commences with ortho-fluoroaniline derivatives, where regioselective bromination installs the C6-bromine substituent. This step exploits the ortho-directing capability of the amino group, enabling precise halogen placement. Commercial routes typically employ N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) at 0-20°C, achieving yields >90% as verified by WO2017/34982 patent literature [1].
Cyclization to Quinolinone Scaffold: The dihydroquinolin-2-one core forms via Conrad-Limpach or Gould-Jacobs cyclization. For N-methylated targets, methylation precedes cyclization using methyl iodide or dimethyl sulfate on the aniline nitrogen. This sequence prevents undesired N-alkylation byproducts during later stages [7].
Late-Stage Functionalization: Post-cyclization halogenation faces regiochemical challenges due to the electron-deficient quinolinone system. Successful C7-fluorination instead utilizes Balz-Schiemann reactions with fluoroborate salts or halogen exchange with KF in crown ethers. This stage requires anhydrous conditions to prevent hydrolysis of the lactam carbonyl [7].
Table 1: Comparative Brominating Agents for Quinolinone Intermediates
Brominating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
N-Bromosuccinimide | DMF | 0-20 | 92 | C6 selective |
Bromine | AcOH | 25 | 75 | Mixed isomers |
CuBr₂ | Toluene | 110 | 68 | C5/C7 mixtures |
Br₂/Pyridine | DCM | -10 | 83 | Moderate C6 preference |
A significant bottleneck arises during simultaneous bromo/fluoro installation, where competing reactions cause dehalogenation or ring chlorination. Optimization studies demonstrate that sequential halogenation—bromination before fluorination—minimizes side products. Crucially, protecting group strategies (e.g., N-Boc or acetyl) prevent electrophilic attack on the nitrogen during halogenation steps [6] [9]. Palladium-catalyzed cross-coupling compatibility further necessitates precise bromine positioning at C6, making regiochemical fidelity paramount for downstream derivatization in drug discovery pipelines [7].
Electrophilic bromination dominates C6 functionalization due to its operational simplicity and scalability. NBS in DMF achieves near-quantitative yields at 0°C through succinimidyl radical-mediated hydrogen abstraction. Kinetic studies reveal strict temperature dependence: reactions above 25°C promote dibromination at C5 and C7, while subzero temperatures slow diffusion rates, compromising conversion. The optimal 0-20°C window balances reactivity and selectivity, with DMF’s polarity stabilizing the transition state [1] [9]. For N-unprotected precursors like 7-fluoro-3,4-dihydroquinolin-2(1H)-one, bromination exclusively targets the electron-rich C6 position, avoiding lactam nitrogen attack due to NBS’s moderate electrophilicity [1].
Fluorination methodologies diverge into two strategic pathways:
Table 2: Fluorination Methods for C7-Substitution
Method | Reagent System | Conditions | Conversion (%) | Byproducts |
---|---|---|---|---|
Halex Exchange | KF/18-crown-6/Al₂O₃ | MW, 150°C, 20 min | 85 | Hydrolysis products |
Balz-Schiemann | NaNO₂/HBF₄ | 0°C→reflux | 72 | Phenolic derivatives |
Deoxyfluorination | DAST, DCM | -78°C→RT | 68 | Elimination compounds |
Metal-Catalyzed F-Insertion | AgF, Phenanthroline | 120°C, 24h | 55 | Homocoupled dimers |
Solvent effects critically influence halogenation efficacy. DMF’s high dielectric constant facilitates NBS dissociation but promotes succinimide byproduct incorporation. Alternatives like sulfolane reduce side reactions but complicate product isolation. Post-reaction quenching with aqueous Na₂S₂O₃ removes excess bromine, while crystallization from ethanol/water mixtures achieves >99% purity. For fluorinated analogs, the strong C-F bond (485 kJ/mol) enhances metabolic stability—a key advantage in antimicrobial and anticancer applications [9].
Constructing the saturated six-membered lactam ring necessitates precise cyclization strategies that control stereochemistry and regioselectivity. Two dominant pathways emerge:
A. Dieckmann Condensation: N-methyl-anthranilic acid esters undergo base-mediated cyclization (NaH, THF, 0°C) to form 3,4-dihydroquinolin-4-ones. Subsequent Pictet-Spengler reduction with NaBH₄/CeCl₃ yields the 3,4-dihydro scaffold. This route provides excellent stereocontrol but requires anhydrous conditions to prevent ester hydrolysis. Yields plateau at 78% due to competing dehydration forming fully aromatic quinolines [8] .
B. Tandem N-Alkylation/Michael Addition: ortho-Halo aryl enaminones react with methylamine under Pd(0) catalysis (Pd₂(dba)₃/XPhos) to simultaneously form C-N and C-C bonds. Key advantages include:
Microwave-assisted cyclization (100°C, 30 min) enhances reaction efficiency, suppressing epimerization at C3. The mechanism proceeds via enol tautomerization followed by intramolecular nucleophilic attack, with the fluorine atom’s -I effect accelerating lactamization by 3.2-fold compared to non-fluorinated analogs. Quenching with acetic acid prevents over-reduction, maintaining the dihydro oxidation state [7] .
Table 3: Cyclization Methods for Dihydroquinolin-2-one Synthesis
Method | Catalyst/Reagent | Diastereoselectivity | Yield (%) | Reaction Time |
---|---|---|---|---|
Dieckmann Condensation | NaH, THF | Not applicable | 78 | 12h |
Pd-Catalyzed Tandem | Pd₂(dba)₃/XPhos | >20:1 trans | 92 | 2h |
Acid-Catalyzed Cyclization | Eaton’s Reagent (P₂O₅·MsOH) | Low | 65 | 8h |
Reductive Amination | NaBH₃CN, MeOH | 3:1 cis/trans | 71 | 24h |
Conformational analysis reveals the 1-methyl group imposes substantial A-strain, favoring equatorial orientation in chair-like ring conformations. This preference drives diastereoselectivity during cyclization, with bulky 3-substituents (e.g., phenyl, t-butyl) enhancing trans selectivity through steric differentiation of prochiral faces. Post-cyclization, catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces residual olefins without cleaving C-Br bonds—essential for preserving the compound’s synthetic versatility [7] [8].
Microwave dielectric heating revolutionizes key synthetic steps, compressing reaction times from hours to minutes while improving yields and purity. In bromo-fluoroquinolinone synthesis, two stages benefit exceptionally:
NBS Bromination: Conventional 4-hour reactions at 20°C achieve 92% yield, but microwave irradiation (100W, 80°C, 5 min) delivers 96% conversion with <0.5% dibromination byproducts. The rapid, uniform heating suppresses NBS decomposition into succinimide and bromine radicals [1] .
Cyclization: Pd-catalyzed N-aryl amination accelerates dramatically under microwaves. Where thermal conditions require 2 hours at 100°C, microwave protocols (120°C, 20 min) complete cyclization with 98% conversion. This method prevents lactam racemization and minimizes Pd black formation through precise temperature control .
Ionic liquids serve dual roles as green solvents and reaction accelerants. For fluorination, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) facilitates Halex exchange at 110°C without crown ethers, leveraging ionic associations that enhance fluoride nucleophilicity. After reaction, quinolinone products partition into ethyl acetate, leaving ionic catalysts for reuse over five cycles with <10% activity loss. Key advantages include:
Hybrid approaches combine microwave activation with ionic liquid media. For instance, K₂CO₃-mediated N-methylation in [BMIM][Br] under microwaves (80°C, 10 min) achieves quantitative methylation without O-alkylation contaminants—a common issue in DMF. Real-time monitoring via FTIR confirms complete imide-to-amide conversion within 5 minutes, underscoring the method’s efficiency for scale-up [7] . Solvent-free microwave reactions also gain traction, with quinolinone precursors adsorbed onto silica yielding 89% pure product after simple filtration, eliminating aqueous workups and minimizing halogenated solvent usage in compliance with green chemistry principles .
Table 4: Optimized Reaction Conditions Using Enabling Technologies
Reaction Step | Conventional Conditions | MW/Ionic Liquid Conditions | Yield Improvement |
---|---|---|---|
C6 Bromination | NBS/DMF, 20°C, 4h (92%) | NBS/[BMIM][BF₄], MW 5min (98%) | +6% |
N-Methylation | MeI/K₂CO₃/DMF, 12h (85%) | MeI/[BMIM][Br], MW 10min (>99%) | +14% |
C7 Fluorination | KF/18-crown-6/toluene, 24h (75%) | KF/[BMIM][BF₄], 110°C 2h (90%) | +15% |
Cyclization | Pd(OAc)₂/dppf/toluene, 100°C 2h (88%) | Pd(OAc)₂/[BMIM][PF₆], MW 20min (95%) | +7% |
These advanced methodologies collectively address traditional limitations—long reaction times, moderate yields, and halogenated solvent dependence—positioning 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one as an accessible building block for high-throughput medicinal chemistry.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7